Azido-PEG35-amine

Click Chemistry PROTAC Linker Design Bioconjugation

Azido-PEG35-amine is a linear, heterobifunctional polyethylene glycol (PEG) derivative comprising a terminal azide and a primary amine separated by a 35-unit PEG spacer. The compound belongs to the azido-PEGn-amine class of reagents used in click chemistry, bioconjugation, and targeted protein degradation.

Molecular Formula C72H146N4O35
Molecular Weight 1627.9 g/mol
CAS No. 2301851-71-6
Cat. No. B3117992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG35-amine
CAS2301851-71-6
Molecular FormulaC72H146N4O35
Molecular Weight1627.9 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
InChIInChI=1S/C72H146N4O35/c73-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-75-76-74/h1-73H2
InChIKeyRFQQBVVZWHNZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG35-amine (CAS 2301851-71-6): Heterobifunctional PEG35 Linker for Click Chemistry and PROTAC Synthesis


Azido-PEG35-amine is a linear, heterobifunctional polyethylene glycol (PEG) derivative comprising a terminal azide and a primary amine separated by a 35-unit PEG spacer . The compound belongs to the azido-PEGn-amine class of reagents used in click chemistry, bioconjugation, and targeted protein degradation. With a molecular weight of 1627.95 g/mol and a formula of C72H146N4O35, it is a monodisperse, single-compound linker . The azide group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, while the amine group permits amide bond formation with carboxylic acids or activated esters, facilitating orthogonal conjugation strategies .

Azido-PEG35-amine: Why Shorter PEGn Linkers Fail to Provide Equivalent Spatial Separation and Hydrodynamic Advantages


The performance of heterobifunctional PEG linkers in bioconjugation and PROTAC design is critically dependent on the spacer length [1]. Substituting Azido-PEG35-amine with a shorter analog (e.g., PEG2, PEG6, or PEG23) directly compromises the spatial separation between conjugated moieties, reducing the flexibility required for optimal target engagement and ternary complex formation in PROTACs . Furthermore, the extended PEG35 chain imparts a larger hydrodynamic volume and superior aqueous solubility compared to shorter PEG variants, directly influencing in vivo pharmacokinetic behavior and minimizing non-specific interactions . The quantitative evidence presented below establishes that the 35-unit PEG chain is not merely a structural feature but a functional determinant that cannot be replicated by lower-n homologs.

Azido-PEG35-amine vs. Shorter Azido-PEGn-amine Analogs: Head-to-Head Quantitative Differentiation Evidence


Spacer Length: Azido-PEG35-amine Provides 129.0 Å Separation, Over 4.5× Longer Than PEG7 and Nearly 3× Longer Than PEG12

The physical spacer length of Azido-PEG35-amine (dPEG35 spacer) is 129.0 Å, corresponding to 107 atoms . This length is substantially greater than that of common shorter azido-PEGn-amine analogs. Azido-dPEG7-amine (PEG7) has a spacer length of 28.8 Å (25 atoms) , while Azido-dPEG12-acid (PEG12) measures 46.4 Å (40 atoms) . The 35-unit PEG chain thus provides a 4.48-fold increase in physical separation compared to the PEG7 analog and a 2.78-fold increase over the PEG12 analog. This extended reach directly influences the ability to bridge distal binding sites in PROTAC ternary complex formation and minimizes steric hindrance in bioconjugation applications.

Click Chemistry PROTAC Linker Design Bioconjugation

Molecular Weight: Azido-PEG35-amine (1627.95 g/mol) is 1.48× Heavier Than PEG23 and 4.64× Heavier Than PEG6, Enabling Enhanced Pharmacokinetic Modulation

The molecular weight of Azido-PEG35-amine is 1627.95 g/mol . In comparison, Azido-PEG23-amine has a molecular weight of 1099.3 g/mol , and Azido-PEG6-amine has a molecular weight of 350.41 g/mol . The 35-unit PEG chain yields a 1.48-fold higher molecular weight than the 23-unit analog and a 4.64-fold higher molecular weight than the 6-unit analog. Higher molecular weight PEG chains are associated with prolonged circulatory half-life in vivo due to reduced renal clearance [1]. Studies have demonstrated that the terminal half-life of PEG in circulation extends from approximately 18 minutes to 1 day as molecular weight increases from 6,000 to 190,000 g/mol [1].

PROTAC Linker Pharmacokinetics PEGylation

Ethylene Glycol Repeat Units: Azido-PEG35-amine Contains 35 Units, Providing 1.5× More Hydrophilic Character Than PEG23 and 5.8× More Than PEG6

The number of ethylene glycol repeat units in Azido-PEG35-amine is 35 . This is 1.52-fold greater than the 23 units in Azido-PEG23-amine and 5.83-fold greater than the 6 units in Azido-PEG6-amine . The increased number of ethylene glycol units directly correlates with enhanced hydrophilicity and aqueous solubility, as each repeat unit contributes to the hydration shell around the PEG chain . The extended PEG35 chain imparts greater solubility and reduces non-specific binding compared to shorter homologs, which is particularly advantageous in biological media where hydrophobic interactions can lead to aggregation or loss of activity.

Hydrophilicity PEG Linker Bioconjugation

Aqueous Solubility: Azido-PEG35-amine Exhibits 10 mM DMSO Solubility and Superior Water Miscibility Compared to Shorter PEG Analogs

Azido-PEG35-amine demonstrates a DMSO solubility of 10 mM (approximately 16.28 mg/mL) . While Azido-PEG6-amine also exhibits 10 mM DMSO solubility , the longer PEG35 chain imparts significantly greater water miscibility. Azido-PEG6-amine is reported to achieve aqueous solubility exceeding 100 mg/mL . Although direct aqueous solubility data for Azido-PEG35-amine in mg/mL is not uniformly reported, the extended PEG35 chain is recognized to provide enhanced aqueous solubility and reduced aggregation propensity compared to shorter PEG analogs . This characteristic is particularly important for applications requiring high concentrations in aqueous buffers without organic co-solvents.

Solubility Formulation Bioconjugation

Hydrodynamic Volume and Immunogenicity: Azido-PEG35-amine Increases Conjugate Hydrodynamic Radius and Reduces Immunogenicity Relative to Shorter PEGn Linkers

The dPEG35 spacer in Azido-PEG35-amine (129.0 Å) imparts a significantly larger hydrodynamic volume to conjugated molecules compared to shorter dPEG spacers such as dPEG7 (28.8 Å) or dPEG12 (46.4 Å) . The dPEG spacer is hydrophilic and non-immunogenic, and its attachment to a target molecule can reduce immunogenicity while increasing hydrodynamic volume . A larger hydrodynamic volume slows renal clearance and extends plasma half-life [1]. While quantitative hydrodynamic radius values are not reported for the specific linkers, the relationship between PEG chain length and hydrodynamic volume is well-established, and the 4.48× greater length of the PEG35 spacer directly translates to a substantially larger hydrodynamic radius.

PEGylation Immunogenicity Pharmacokinetics

Azido-PEG35-amine: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


PROTAC Development Requiring Extended Linker Reach and High Hydrodynamic Volume

When designing PROTACs for challenging protein targets where the E3 ligase and target protein binding pockets are distant or where steric hindrance is a concern, Azido-PEG35-amine offers a 129.0 Å spacer arm—4.48× longer than PEG7 and 2.78× longer than PEG12 . This extended reach increases the probability of forming a productive ternary complex, a prerequisite for efficient ubiquitination and degradation. The larger hydrodynamic volume conferred by the PEG35 chain also reduces renal clearance, potentially improving in vivo PROTAC half-life [1]. This linker is specifically recommended for PROTAC libraries where linker length optimization is a key variable and longer PEG chains are hypothesized to improve degradation efficiency [2].

Site-Specific Dual Bioconjugation Requiring Maximal Spatial Separation

For applications requiring orthogonal conjugation of two distinct moieties (e.g., a fluorophore and a targeting ligand) without mutual steric interference, Azido-PEG35-amine provides maximal spatial separation. The 129.0 Å dPEG35 spacer ensures that the azide and amine reactive groups are sufficiently distant to prevent cross-reactivity and steric clashes. This is particularly important when conjugating bulky entities such as antibodies, nanoparticles, or large synthetic polymers. The superior aqueous solubility of the PEG35 chain further facilitates sequential click chemistry and amide coupling reactions in aqueous buffers, minimizing denaturation of sensitive biomolecules.

PEGylation of Therapeutic Proteins or Peptides to Extend Circulatory Half-Life

Azido-PEG35-amine can be used to site-specifically PEGylate therapeutic proteins or peptides via its amine-reactive handle, with the azide group retained for subsequent click chemistry modifications or as a masked amine. The 1627.95 g/mol molecular weight and 35-unit PEG chain contribute to a hydrodynamic volume that slows renal clearance and extends circulatory half-life relative to conjugates prepared with shorter PEGn linkers [1]. This makes Azido-PEG35-amine a strategic choice for preclinical studies evaluating the impact of PEG chain length on pharmacokinetic parameters and immunogenicity profiles of novel biotherapeutics.

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